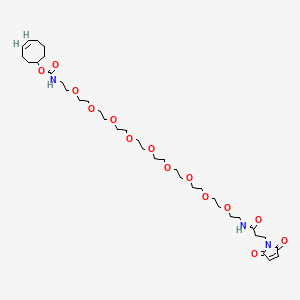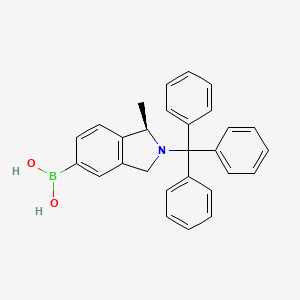
(R)-(1-methyl-2-tritylisoindolin-5-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(1-methyl-2-tritylisoindolin-5-yl)boronic acid is a boronic acid derivative with the molecular formula C28H26BNO2 and a molecular weight of 419.32 g/mol . This compound is known for its unique structure, which includes a boronic acid group attached to an isoindoline ring system. Boronic acids are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-(1-methyl-2-tritylisoindolin-5-yl)boronic acid typically involves the reaction of ®-1-methyl-2-tritylisoindoline with a boron-containing reagent. One common method is the reaction of the isoindoline derivative with boronic acid or boronate esters under suitable conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of ®-(1-methyl-2-tritylisoindolin-5-yl)boronic acid may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
®-(1-methyl-2-tritylisoindolin-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or DMSO.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Biaryl or vinyl-aryl compounds.
Aplicaciones Científicas De Investigación
®-(1-methyl-2-tritylisoindolin-5-yl)boronic acid has several applications in scientific research:
Biology: Potential use in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Medicine: Investigated for its potential in drug development, particularly in the design of boron-based enzyme inhibitors.
Industry: Utilized in the synthesis of advanced materials and polymers that incorporate boron atoms for enhanced properties.
Mecanismo De Acción
The mechanism of action of ®-(1-methyl-2-tritylisoindolin-5-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura coupling reactions, where the boronic acid group reacts with palladium catalysts to form carbon-carbon bonds. The molecular targets and pathways involved include the activation of the boronic acid group and the formation of palladium-boron intermediates.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: A simpler boronic acid used in similar coupling reactions.
®-1-methyl-2-phenylisoindolin-5-yl)boronic acid: A structurally similar compound with a phenyl group instead of a trityl group.
Uniqueness
®-(1-methyl-2-tritylisoindolin-5-yl)boronic acid is unique due to its trityl group, which provides steric hindrance and can influence the reactivity and selectivity of the compound in chemical reactions. This makes it particularly useful in the synthesis of complex molecules where precise control over reaction conditions is required.
Propiedades
Fórmula molecular |
C28H26BNO2 |
|---|---|
Peso molecular |
419.3 g/mol |
Nombre IUPAC |
[(1R)-1-methyl-2-trityl-1,3-dihydroisoindol-5-yl]boronic acid |
InChI |
InChI=1S/C28H26BNO2/c1-21-27-18-17-26(29(31)32)19-22(27)20-30(21)28(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25/h2-19,21,31-32H,20H2,1H3/t21-/m1/s1 |
Clave InChI |
IPJALOIDFYMFEI-OAQYLSRUSA-N |
SMILES isomérico |
B(C1=CC2=C(C=C1)[C@H](N(C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C)(O)O |
SMILES canónico |
B(C1=CC2=C(C=C1)C(N(C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


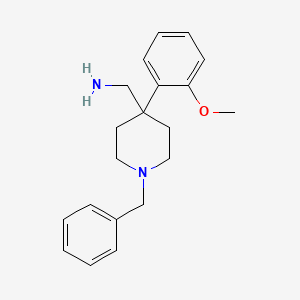
![2-([1,1'-Biphenyl]-4-yl)quinazolin-4(1H)-one](/img/structure/B11831590.png)
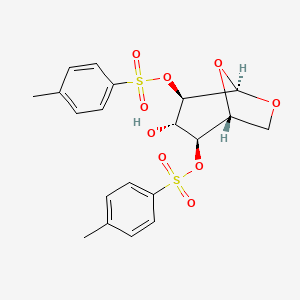


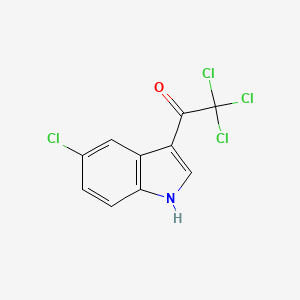
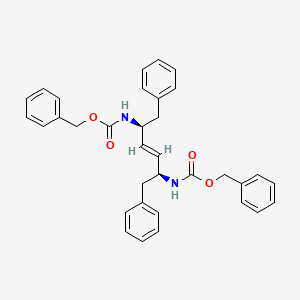
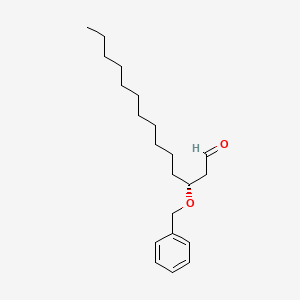
![6-Bromo-1H-spiro[[1,8]naphthyridine-3,4'-piperidin]-2(4H)-one](/img/structure/B11831636.png)
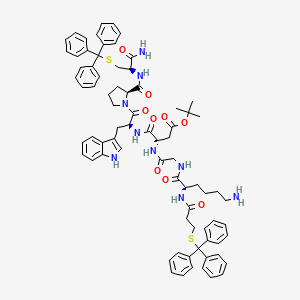

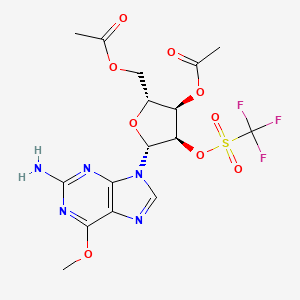
![(2S,2'S,3S,3'S)-4,4'-bis(benzyloxy)-3,3'-di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole](/img/structure/B11831662.png)
